molecular formula C13H13FOS B15242854 (3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol

(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol

Cat. No.: B15242854
M. Wt: 236.31 g/mol
InChI Key: VVGGEDNHHYNAOR-UHFFFAOYSA-N
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Description

(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol is an organic compound with the molecular formula C13H13FOS. It is characterized by the presence of a fluorine atom, a methyl group, and a thiophene ring, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of (3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol typically involves the reaction of 3-fluoro-5-methylthiophene with o-tolualdehyde under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol involves its interaction with specific molecular targets. The fluorine atom and thiophene ring play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with nucleic acids .

Comparison with Similar Compounds

(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol can be compared with similar compounds such as:

    (3-Fluoro-5-methylthiophen-2-yl)(p-tolyl)methanol: Similar structure but with a different position of the methyl group.

    (3-Fluoro-5-methylthiophen-2-yl)(m-tolyl)methanol: Another positional isomer with the methyl group in the meta position.

    (3-Chloro-5-methylthiophen-2-yl)(o-tolyl)methanol: Similar structure but with a chlorine atom instead of fluorine.

Properties

Molecular Formula

C13H13FOS

Molecular Weight

236.31 g/mol

IUPAC Name

(3-fluoro-5-methylthiophen-2-yl)-(2-methylphenyl)methanol

InChI

InChI=1S/C13H13FOS/c1-8-5-3-4-6-10(8)12(15)13-11(14)7-9(2)16-13/h3-7,12,15H,1-2H3

InChI Key

VVGGEDNHHYNAOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=C(C=C(S2)C)F)O

Origin of Product

United States

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